molecular formula C16H15N3OS B2521030 N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide CAS No. 1444299-67-5

N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B2521030
CAS No.: 1444299-67-5
M. Wt: 297.38
InChI Key: JCOGBHHGWGTILQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a cyanomethyl group, an ethylsulfanyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization One common method involves the reaction of 6-bromo-3-pyridinecarboxamide with ethylthiol in the presence of a base to introduce the ethylsulfanyl groupFinally, the phenyl group is introduced via a palladium-catalyzed cross-coupling reaction with phenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-phenylpyridine-3-carboxamide
  • 6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide
  • N-(cyanomethyl)-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide

Uniqueness

N-(cyanomethyl)-6-(ethylsulfanyl)-N-phenylpyridine-3-carboxamide is unique due to the presence of both the cyanomethyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications .

Properties

IUPAC Name

N-(cyanomethyl)-6-ethylsulfanyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-21-15-9-8-13(12-18-15)16(20)19(11-10-17)14-6-4-3-5-7-14/h3-9,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOGBHHGWGTILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)C(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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